(S,S)-C2-TunaPhos Oxide

Description

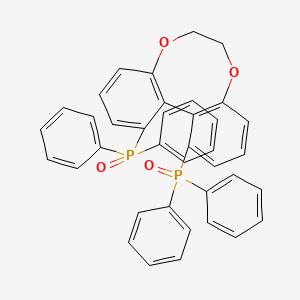

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H30O4P2 |

|---|---|

Molecular Weight |

612.6 g/mol |

IUPAC Name |

3,16-bis(diphenylphosphoryl)-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene |

InChI |

InChI=1S/C38H30O4P2/c39-43(29-15-5-1-6-16-29,30-17-7-2-8-18-30)35-25-13-23-33-37(35)38-34(42-28-27-41-33)24-14-26-36(38)44(40,31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26H,27-28H2 |

InChI Key |

JIGYLQXUHRXWAO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Catalytic Applications of S,s C2 Tunaphos Oxide in Asymmetric Synthesis

Asymmetric Hydrogenation Reactions Mediated by (S,S)-C2-TunaPhos Oxide Complexes.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. The efficacy of this transformation is heavily reliant on the chiral ligand complexed to the metal center. This compound has been investigated as a ligand in several key asymmetric hydrogenation reactions.

Hydrogenation of Electron-Deficient Enol Acetates.

The asymmetric hydrogenation of enol acetates provides a direct route to chiral esters and alcohols, which are valuable building blocks in organic synthesis. Ruthenium complexes of chiral bisphosphines have been shown to be particularly effective for this transformation. Research has demonstrated that C2-TunaPhos is an effective ligand for the ruthenium-catalyzed asymmetric hydrogenation of electron-deficient enol acetates. nih.govorganic-chemistry.org The tunable dihedral angle of the TunaPhos backbone is a key feature that influences the enantioselectivity of these reactions.

In a study on the highly enantioselective hydrogenation of enol acetates catalyzed by Ru-TunaPhos complexes, (S,S)-C2-TunaPhos was employed as the chiral ligand. The results showcased excellent enantioselectivities for a range of electron-deficient enol acetates.

Table 1: Asymmetric Hydrogenation of Electron-Deficient Enol Acetates with Ru/(S,S)-C2-TunaPhos Catalyst

| Substrate (Enol Acetate) | Product | Conversion (%) | ee (%) |

|---|---|---|---|

| 1-Phenylvinyl acetate | (R)-1-Phenylethyl acetate | >99 | 98 |

| 1-(4-Chlorophenyl)vinyl acetate | (R)-1-(4-Chlorophenyl)ethyl acetate | >99 | 97 |

| 1-(4-Methoxyphenyl)vinyl acetate | (R)-1-(4-Methoxyphenyl)ethyl acetate | >99 | 99 |

| 1-(Naphthalen-2-yl)vinyl acetate | (R)-1-(Naphthalen-2-yl)ethyl acetate | >99 | 96 |

Enantioselective Hydrogenation of α,β-Unsaturated Systems.

The enantioselective hydrogenation of α,β-unsaturated systems, such as ketones, esters, and carboxylic acids, is a fundamental transformation for the synthesis of a wide variety of chiral compounds. While various transition metal complexes with chiral ligands have been successfully applied to this class of substrates, specific data on the application of this compound in the hydrogenation of α,β-unsaturated systems is not extensively detailed in the currently available literature. However, the broader family of TunaPhos ligands has been explored in this context, suggesting the potential of this compound for such transformations.

Asymmetric Hydrogenation of Imines and Iminium Cations.

The asymmetric hydrogenation of imines and their corresponding cations is a direct and efficient method for the synthesis of chiral amines, which are ubiquitous in pharmaceuticals and natural products. Iridium and rhodium complexes are often the catalysts of choice for these reactions. While the development of ligands for the highly enantioselective hydrogenation of imines is an active area of research, specific studies detailing the use of this compound for the asymmetric hydrogenation of imines and iminium cations are not prominently featured in the reviewed scientific literature.

Application in β-Dehydroamino Acid and β-Ketoester Hydrogenation.

The asymmetric hydrogenation of β-dehydroamino acids and β-ketoesters provides access to chiral β-amino acids and β-hydroxy esters, respectively, which are important structural motifs in numerous biologically active molecules. Rhodium and ruthenium complexes bearing chiral diphosphine ligands are well-established catalysts for these transformations.

While specific data for the application of this compound in the asymmetric hydrogenation of β-dehydroamino acid derivatives is limited in the available literature, the TunaPhos ligand family has demonstrated success in related transformations. For the asymmetric hydrogenation of β-ketoesters, ruthenium complexes with chiral diphosphine ligands are known to be highly effective. Although detailed experimental results specifically employing this compound are not extensively documented, the general success of Ru-TunaPhos systems suggests its potential in this area.

Role of this compound as a Ligand in Transition Metal Catalysis.

The utility of a chiral ligand is defined by its ability to effectively induce asymmetry in a variety of metal-catalyzed reactions. This compound serves as a valuable chiral ligand for several transition metals, with a notable prominence in ruthenium-catalyzed processes.

Ruthenium-Catalyzed Processes.

Ruthenium has emerged as a versatile metal for a wide range of catalytic asymmetric transformations, due in part to its ability to accommodate a diverse array of chiral ligands. The combination of ruthenium with chiral diphosphines has led to the development of highly efficient and selective catalysts for asymmetric hydrogenation.

As previously discussed in the context of specific reactions, this compound has proven to be an effective ligand in ruthenium-catalyzed asymmetric hydrogenation. The Ru/(S,S)-C2-TunaPhos system has demonstrated high efficacy in the hydrogenation of electron-deficient enol acetates, consistently affording the corresponding chiral esters with excellent enantioselectivities. nih.govorganic-chemistry.org The electronic and steric properties of the this compound ligand play a crucial role in the formation of a highly organized and effective chiral catalytic species with ruthenium.

The general applicability of ruthenium-diphosphine complexes extends to the asymmetric hydrogenation of β-ketoesters, a reaction of significant industrial importance. While specific performance data for the Ru/(S,S)-C2-TunaPhos Oxide catalyst in this reaction is not detailed in the reviewed literature, the established success of related Ru-TunaPhos systems provides a strong indication of its potential utility. The modularity of the TunaPhos ligand structure, including the C2-bridged variant, allows for fine-tuning of the catalyst's steric and electronic environment to optimize performance for specific substrates.

Rhodium-Catalyzed Transformations

The application of this compound as a ligand in rhodium-catalyzed asymmetric reactions is an emerging area of interest. Chiral phosphine (B1218219) oxides, in general, have been explored as ligands in various rhodium-catalyzed processes, including asymmetric hydrogenation and hydroformylation. The steric and electronic properties imparted by the chiral biaryl backbone of TunaPhos derivatives suggest potential for inducing high levels of enantioselectivity. However, specific and detailed research findings, including comprehensive data on substrate scope, yields, and enantiomeric excesses for rhodium-catalyzed transformations utilizing this compound, are not extensively documented in publicly available literature. Further research is required to fully elucidate its effectiveness and establish its role in this domain of asymmetric catalysis.

Iridium-Catalyzed Asymmetric Reactions

Iridium complexes bearing chiral phosphorus ligands are powerful catalysts for the asymmetric hydrogenation of a variety of prochiral substrates, including olefins and imines. The unique electronic and steric environment provided by chiral phosphine oxides can significantly influence the catalytic activity and enantioselectivity of these transformations. While the broader class of chiral phosphine oxides has been investigated in iridium catalysis, specific studies detailing the performance of this compound are scarce. The development of robust iridium catalysts often relies on the fine-tuning of the ligand architecture. The C2-symmetric backbone of this compound presents an intriguing platform for the design of new iridium catalysts, yet comprehensive data from such applications, particularly in the form of detailed substrate tables with corresponding yields and enantioselectivities, remains to be published.

Palladium-Catalyzed Asymmetric Allylic Substitutions

This compound as a Chiral Organocatalyst

The use of chiral phosphine oxides as organocatalysts represents a growing field within asymmetric synthesis. These compounds can act as Lewis bases to activate substrates and facilitate a variety of enantioselective transformations, such as aldol (B89426) and Michael additions. The phosphorus oxide moiety can engage in hydrogen bonding and other non-covalent interactions to create a well-defined chiral environment. While the concept of chiral phosphine oxide organocatalysis is established, specific and detailed reports on the application of this compound in this capacity are limited. To fully assess its potential as a chiral organocatalyst, systematic studies detailing its performance across a range of mechanistically distinct reactions, complete with substrate scope and stereoselectivity data, are necessary.

Mechanistic Investigations of S,s C2 Tunaphos Oxide Mediated Reactions

Elucidation of Reaction Pathways and Transition States.

Information regarding the specific reaction pathways and the structures of transition states in reactions mediated by (S,S)-C2-TunaPhos Oxide is not available. Mechanistic studies, often involving computational methods like Density Functional Theory (DFT), are crucial for understanding the step-by-step process of a chemical transformation and for identifying the high-energy transition states that govern reaction rates and selectivity. Without such studies, any description of the reaction mechanism would be purely speculative.

Analysis of Substrate-Catalyst Interactions.

A detailed analysis of the interactions between substrates and the this compound catalyst is not documented in the available literature. Understanding these interactions, which include hydrogen bonding, steric repulsion, and electrostatic interactions, is fundamental to explaining the catalyst's activity and its ability to control the stereochemical outcome of a reaction.

Determination of Stereoselectivity-Controlling Factors.

While general principles of stereoselectivity in asymmetric catalysis are well-established, specific factors controlling the stereoselectivity in reactions employing this compound have not been reported.

Influence of Ligand Dihedral Angles on Enantioselectivity.

The relationship between the dihedral angle of the biaryl backbone of a chiral ligand and the enantioselectivity of the catalyzed reaction is a key area of research for atropisomeric ligands like the TunaPhos family. However, specific studies and data correlating the dihedral angle of this compound with enantiomeric excess in particular reactions are not available.

Steric and Electronic Effects of Ligand Substituents.

The steric and electronic properties of a ligand's substituents play a critical role in its catalytic performance. The "C2" designation in this compound refers to a specific substituent pattern, and a thorough analysis would require experimental or computational data quantifying the impact of these specific substituents on the catalyst's behavior. Such data is not currently available.

Role of Additives and Solvent Effects on Catalytic Performance.

Additives and solvents can significantly influence the outcome of a catalytic reaction by altering the catalyst's activity, stability, and selectivity. Systematic studies on the effect of various additives and solvents on the performance of this compound, including data on how these factors affect reaction rates and enantioselectivity, have not been found in the public domain.

Computational Studies and Theoretical Analysis of S,s C2 Tunaphos Oxide

Density Functional Theory (DFT) Calculations on Electronic Structure and Conformation.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and conformational landscape of organocatalysts like (S,S)-C2-TunaPhos Oxide. These calculations provide crucial information on the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its reactivity.

Detailed DFT calculations would be employed to determine the optimized three-dimensional structure of this compound. The conformational flexibility of the chiral backbone and the orientation of the oxide group are of particular interest, as these features are expected to play a significant role in the catalyst's interaction with substrates. By mapping the potential energy surface, the most stable conformers can be identified, providing a basis for further mechanistic studies.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also elucidated through DFT. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the phosphine (B1218219) oxide moiety is expected to significantly influence the electronic environment around the phosphorus atom, affecting its Lewis basicity and, consequently, its catalytic activity.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.8 D |

Note: The data presented in this table is illustrative and based on typical values for similar chiral phosphine oxides. Specific experimental or computational data for this compound is not publicly available.

Modeling of Transition States and Energy Profiles for Catalytic Cycles.

Understanding the complete catalytic cycle is paramount for optimizing reaction conditions and improving catalyst performance. Computational modeling, particularly the calculation of transition states and reaction energy profiles, provides a step-by-step view of the catalytic process.

For a reaction catalyzed by this compound, DFT calculations can be used to locate the transition state structures for each elementary step. The transition state is a critical point on the reaction coordinate, and its energy determines the activation barrier of the reaction. By identifying the geometry of the transition state, researchers can gain insights into the key interactions between the catalyst and the substrates that lead to bond formation or cleavage.

Table 2: Illustrative Energy Profile for a Key Step in a Catalytic Cycle Involving this compound

| Species | Relative Free Energy (kcal/mol) |

| Reactant Complex | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

Note: The data presented in this table is illustrative and based on typical values for similar chiral phosphine oxides. Specific experimental or computational data for this compound is not publicly available.

Prediction of Enantioselectivity and Reactivity.

A primary goal of computational studies on chiral catalysts is the prediction of enantioselectivity. For this compound, this involves modeling the transition states leading to the formation of both enantiomers of the product. The difference in the activation energies of these two diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction.

By comparing the energies of the pro-R and pro-S transition states, the favored reaction pathway can be determined. A larger energy difference between these transition states implies a higher predicted enantioselectivity. These predictions can guide experimental efforts by identifying promising catalyst candidates and reaction conditions before they are tested in the laboratory.

Table 3: Predicted Enantioselectivity for a Model Reaction Catalyzed by this compound (Illustrative Data)

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Ratio (S:R) |

| TS-S | 12.5 | 95:5 |

| TS-R | 14.3 |

Note: The data presented in this table is illustrative and based on typical values for similar chiral phosphine oxides. Specific experimental or computational data for this compound is not publicly available.

Analysis of Chiral Induction Mechanisms.

Beyond predicting enantioselectivity, computational studies can unravel the intricate mechanisms of chiral induction. By visualizing the three-dimensional structures of the diastereomeric transition states, the specific non-covalent interactions that are responsible for stereochemical control can be identified.

In the case of this compound, the analysis would focus on how the chiral scaffold of the ligand creates a well-defined chiral pocket. Interactions such as hydrogen bonding, steric repulsion, and π-π stacking between the catalyst and the substrate in the transition state are meticulously analyzed. Techniques like Non-Covalent Interaction (NCI) analysis can be employed to visualize and quantify these weak interactions that collectively dictate the stereochemical outcome.

Understanding the mechanism of chiral induction is crucial for the rational design of new and improved catalysts. By identifying the key control elements in the catalyst structure, targeted modifications can be made to enhance enantioselectivity. For instance, if steric hindrance is found to be the dominant factor, the bulk of a substituent on the catalyst could be modified to amplify this effect. This iterative process of computational analysis and experimental validation accelerates the development of highly efficient and selective chiral catalysts.

Future Directions and Emerging Research Avenues for S,s C2 Tunaphos Oxide

Design of Novel (S,S)-C2-TunaPhos Oxide Derivatives with Enhanced Performance

A primary direction for future research lies in the rational design and synthesis of new derivatives of this compound. The goal is to create analogues with superior activity, enantioselectivity, and stability. One promising strategy involves the modification of the biaryl backbone. Introducing different substituents on the aryl moieties could lead to a new class of 2,2' disubstituted biaryl bridgehead phosphine (B1218219) oxides with unique topologies and enhanced conformational stability nih.gov.

Computational tools, such as Density Functional Theory (DFT) calculations, are expected to play a crucial role in this design process. These methods can provide valuable insights into the isomerization mechanisms and conformational properties of new derivatives, helping to predict their catalytic behavior before synthesis nih.gov. By systematically altering the electronic and steric properties of the ligand, researchers can fine-tune its performance for specific catalytic applications.

Furthermore, the development of P-chiral phosphine ligands with conformationally rigid and electron-rich characteristics has been shown to yield excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions nih.gov. Applying these design principles to this compound could lead to the creation of next-generation catalysts with significantly improved performance profiles.

Exploration of New Catalytic Transformations

While chiral phosphine oxides have demonstrated their utility, their application in organocatalysis remains less explored compared to other chiral Lewis bases rsc.org. A significant future research avenue is the exploration of this compound and its derivatives in a wider range of catalytic transformations.

Current research has highlighted the potential of chiral phosphine oxides in various stereoselective reactions rsc.org. Future work could focus on applying this compound to novel C-H activation and functionalization processes. The development of iridium(III) complexes with atropchiral ligands for the enantioselective C-H arylation of phosphine oxides presents a promising direction for creating both P-chiral and axially chiral compounds with high efficiency researchgate.net.

Additionally, the application of chiral phosphine ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) has been a subject of intense study nih.gov. Investigating the performance of this compound in such reactions could open up new possibilities for the enantioselective formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules nih.gov. The versatility of these ligands in reactions like asymmetric hydrogenation further underscores the potential for discovering new applications nih.govrug.nl.

Development of Sustainable and Recyclable Catalytic Systems

In line with the principles of green chemistry, a critical area of future research is the development of sustainable and recyclable catalytic systems based on this compound. The high cost and complex synthesis of many chiral ligands necessitate the creation of systems where the catalyst can be easily recovered and reused without significant loss of activity rug.nl.

One approach is the immobilization of the catalyst on a solid support. This can facilitate catalyst separation from the reaction mixture, simplifying product purification and enabling catalyst recycling. The use of carbon nanotubes as a support for catalytic systems has shown promise in this regard researchgate.net.

Another strategy involves the use of "supported ionic liquid phase" (SILP) or "solid catalyst with an ionic liquid layer" (SCILL) systems researchgate.net. These hybrid systems can enhance catalyst stability and recyclability. The development of such systems for this compound could significantly improve the economic and environmental viability of its use in industrial processes.

The broader goal is to integrate these advanced catalytic systems into a circular economy model for chemical manufacturing ukcatalysishub.co.uk. This involves designing processes that minimize waste, utilize renewable feedstocks, and allow for the recycling and reuse of valuable components like the catalyst sciltp.comuni-rostock.de. Future research in this area will be crucial for translating the academic success of this compound into practical and sustainable industrial applications.

Q & A

Q. How can enantiomeric purity of (S,S)-C2-TunaPhos Oxide be experimentally determined?

Methodological Answer: Enantiomeric purity is typically assessed using chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., cellulose-based columns). Calibrate the system with racemic and enantiomerically enriched standards. Integrate peak areas to calculate the enantiomeric excess (%ee). Confirm results with polarimetry or nuclear magnetic resonance (NMR) using chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: Combine NMR to confirm the phosphine oxide moiety (δ ~20–30 ppm) and / NMR for stereochemical analysis. Use X-ray crystallography for absolute configuration determination. Infrared (IR) spectroscopy can identify P=O stretching vibrations (~1200 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize oxidation and photodegradation. Periodically assess stability via NMR to detect hydrolysis or oxidation byproducts. Use molecular sieves in storage containers to control moisture .

Advanced Research Questions

Q. How can contradictory catalytic activity data for this compound in asymmetric hydrogenation be resolved?

Methodological Answer: Systematically evaluate reaction variables:

- Substrate scope : Test structurally diverse alkenes/ketones to identify steric/electronic biases.

- Kinetic profiling : Monitor reaction progress under varying temperatures/pressures to distinguish catalyst deactivation vs. substrate inhibition.

- Computational modeling : Use density functional theory (DFT) to compare transition-state energies with experimental enantioselectivity trends. Replicate experiments in triplicate and apply statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies optimize the enantioselective synthesis of this compound on a millimolar scale?

Methodological Answer:

- Ligand screening : Test chiral auxiliaries (e.g., BINOL-derived phosphines) to enhance stereocontrol during phosphorylation.

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to optimize reaction kinetics.

- Catalyst loading : Titrate palladium or ruthenium catalysts (0.5–5 mol%) to balance yield and cost. Document intermediates via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. How does the steric environment of this compound influence its coordination geometry with transition metals?

Methodological Answer:

- Single-crystal XRD : Resolve metal-ligand complexes to determine bond angles/distances.

- Cyclic voltammetry : Probe electronic effects on metal redox potentials.

- Variable-temperature NMR : Study dynamic ligand behavior (e.g., fluxionality) in solution. Compare with analogous ligands (e.g., BINAP) to isolate steric contributions .

Q. What methodologies validate the environmental stability and toxicity profile of this compound?

Methodological Answer:

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–10) and monitor degradation via LC-MS.

- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute/chronic toxicity.

- Literature extrapolation : Review data from structurally related organophosphorus compounds (e.g., phosphine oxides) to predict biodegradation pathways .

Data Analysis & Interpretation

Q. How should researchers address outliers in catalytic turnover numbers (TON) for this compound?

Methodological Answer:

- Trace metal analysis : Use ICP-MS to detect ppm-level contaminants (e.g., Fe, Cu) that may poison catalysts.

- Replicate under controlled conditions : Standardize glovebox procedures to eliminate oxygen/moisture variability.

- Statistical outlier tests : Apply Grubbs’ test or Dixon’s Q-test to determine if outliers warrant exclusion .

Q. What computational tools are suitable for predicting the ligand’s enantioselectivity in silico?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model ligand-metal-substrate interactions.

- DFT calculations : Employ Gaussian or ORCA to simulate transition states and calculate enantiomeric excess. Validate predictions with experimental data from asymmetric aldol or hydrogenation reactions .

Experimental Design

Q. How to design a kinetic study for this compound’s catalytic cycle?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.